N-Boc esfingosina

Descripción general

Descripción

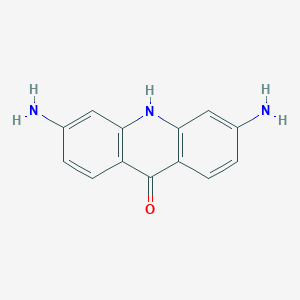

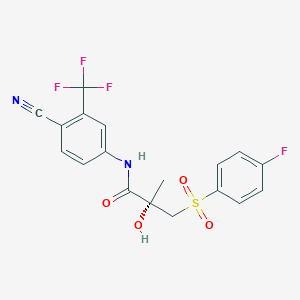

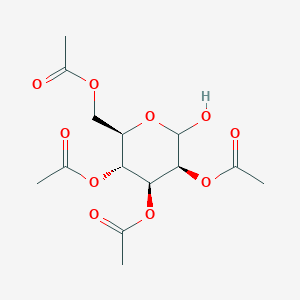

N-tert-Butoxycarbonyl sphingosine, commonly known as N-Boc sphingosine, is a derivative of sphingosine, a long-chain amino alcohol that is a key component of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition. N-Boc sphingosine is widely used in organic synthesis and biochemical research due to its stability and reactivity.

Aplicaciones Científicas De Investigación

N-Boc sphingosine is extensively used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.

Biology: Employed in studies of sphingolipid metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of cosmetics and pharmaceuticals due to its role in maintaining cell membrane integrity and function

Mecanismo De Acción

Target of Action

N-Boc sphingosine primarily targets the Sphingosine-1-Phosphate (S1P) receptors . These receptors are involved in numerous cellular processes such as cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .

Mode of Action

N-Boc sphingosine interacts with its targets by modulating the interaction between S1P and S1P1 receptors . This interaction regulates lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing inflammation in conditions like Inflammatory Bowel Disease (IBD) .

Biochemical Pathways

N-Boc sphingosine affects the sphingolipid metabolism pathway . Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals . The synthesis, degradation, and interconversion of sphingolipids are regulated by a complex network of enzymes in sphingolipid metabolism . Ceramide and S1P function as sphingolipid rheostats exhibiting antithetic properties in regulating various molecular mechanisms, including the mediation of the autophagy pathway .

Pharmacokinetics

The n-boc protection of amines is known to be a simple and efficient procedure, achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that N-Boc sphingosine might have good bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of N-Boc sphingosine’s action involve the regulation of numerous cellular processes. For instance, it plays a role in cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions . It also has implications in autophagy, a meticulously controlled mechanism in which cells repurpose their elements to maintain cellular balance .

Action Environment

The action, efficacy, and stability of N-Boc sphingosine can be influenced by various environmental factors. For instance, the N-Boc protection of amines under ultrasound irradiation is described as a green and simple approach . .

Direcciones Futuras

Sphingolipids, including N-Boc sphingosine, play major roles in human and animal physiology and disease . Various pathological conditions such as diabetes or neuropathy have been associated with changes in the sphingolipidome and an increased biosynthesis of structurally altered non-canonical sphingolipid derivatives . These unusual or non-canonical sphingolipids hold great promise as potential diagnostic markers . Therefore, the development of efficient and facile syntheses of standard compounds is a key endeavor .

Análisis Bioquímico

Biochemical Properties

N-Boc sphingosine participates in intricate metabolic pathways due to its amphipathic properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .

Cellular Effects

N-Boc sphingosine influences various types of cells and cellular processes. Sphingosine, from which N-Boc sphingosine is derived, is known to participate in cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . It is also involved in cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, N-Boc sphingosine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the regulation of sphingolipid metabolism, which is linked to key human diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc sphingosine can change over time. For instance, the N-Boc group can be selectively deprotected under mild conditions, leading to the release of free sphingosine .

Dosage Effects in Animal Models

The effects of N-Boc sphingosine in animal models can vary with different dosages . Specific information about the dosage effects of N-Boc sphingosine in animal models is currently limited.

Metabolic Pathways

N-Boc sphingosine is involved in the sphingolipid metabolism pathway . Sphingosine, the parent compound of N-Boc sphingosine, can be phosphorylated to form sphingosine-1-phosphate, a potent signaling molecule .

Transport and Distribution

The transport and distribution of N-Boc sphingosine within cells and tissues involve specific transporters . Sphingosine-1-phosphate, a derivative of sphingosine, is exported out of cells by cell-specific transporters .

Subcellular Localization

The subcellular localization of N-Boc sphingosine and its effects on activity or function are subject to the specific cell type and physiological conditions . For instance, sphingosine, from which N-Boc sphingosine is derived, is primarily localized within the nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc sphingosine is typically synthesized through the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of sphingosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc sphingosine can be purified by standard chromatographic techniques .

Industrial Production Methods

Industrial production of N-Boc sphingosine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of N-Boc sphingosine for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc sphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in N-Boc sphingosine can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides, esters, or other derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

N-Boc sphingosine is unique among sphingosine derivatives due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. Similar compounds include:

N-Fmoc sphingosine: Another protected sphingosine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

Phytosphingosine: A naturally occurring sphingoid base with an additional hydroxyl group.

Sphinganine: A saturated sphingoid base that lacks the double bond present in sphingosine

N-Boc sphingosine stands out due to its ease of synthesis and versatility in chemical reactions, making it a valuable tool in both research and industrial applications.

Propiedades

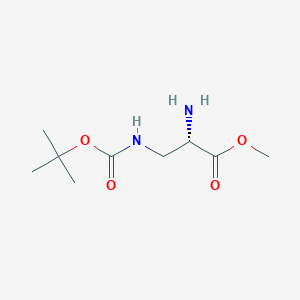

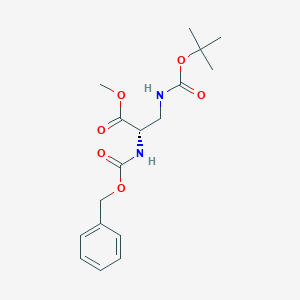

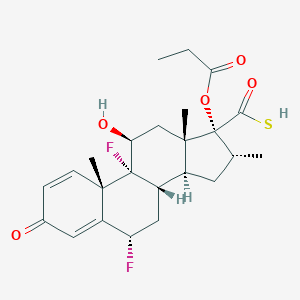

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.